2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIUIPMHUIUXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 4H-pyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its heterocyclic structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:
Sulfanyl-Substituted Derivatives
Key Differences :
- 3-Chlorobenzyl vs. 4-Chlorobenzyl : Meta-substitution may alter binding pocket interactions compared to para-substituted analogs .
- Benzyl vs. Cyclopentyl : Aromatic vs. aliphatic groups affect solubility and hydrophobic interactions .
Amino-Substituted Derivatives
Key Differences :
- Sulfanyl vs. Amino groups enable hydrogen bonding, critical for target engagement .
Physical and Spectral Properties
- Melting Points: Amino-substituted derivatives (e.g., 2-amino-6-methyl: >260°C) have higher melting points than sulfanyl analogs due to hydrogen bonding .
- NMR Signatures :
Biological Activity
2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C14H10ClN3OS
- IUPAC Name : 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Its structural characteristics allow it to interact with various biological targets, influencing multiple pathways within living organisms.
The biological activity of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways may vary based on the context of use and specific applications.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- Inhibition Assays : The compound demonstrated effective inhibition against common pathogens in laboratory settings.
- Mechanism : The antimicrobial action is likely due to the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
The compound has also been investigated for its antiviral potential. In particular:
- Target : It may inhibit viral replication by targeting specific viral enzymes or host cell receptors.
- Case Study : Similar triazine derivatives have shown promise in inhibiting viral infections in vitro, suggesting potential applications in antiviral drug development.
Case Studies
Several studies have explored the biological effects of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one and related compounds:
-
Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity against a panel of bacteria and fungi. The results indicated a significant reduction in microbial growth at varying concentrations of the compound.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL - Antiviral Screening : Another study focused on the antiviral properties against influenza viruses. The compound was found to reduce viral titers significantly in cell culture models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
